molecular formula C15H13Cl B1611634 3-Chloro-1,1-diphenylpropene CAS No. 24626-27-5

3-Chloro-1,1-diphenylpropene

Cat. No. B1611634
CAS RN: 24626-27-5
M. Wt: 228.71 g/mol
InChI Key: MTOVXZPDHLKNAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

A straightforward approach to synthesizing 1,1-diphenylpropene involves the Fe(acac)₃-catalyzed cross-coupling of (E)- and (Z)-1,3-dichloropropenes with phenylmagnesium bromide . This method provides access to both geometric isomers of 1,1-diphenylpropene.


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 586 K (313°C) .
  • Melting Point : Approximately 285 K (-12°C) .

Scientific Research Applications

Flash Photolysis of Dichlorodiphenylpropane

  • Study Focus : Investigating the generation of a stabilized γ-chloropropyl cation and its subsequent transformation into a propenyl cation (Miranda et al., 1998).

Photoinduced Nucleophilic Addition

  • Study Focus : Examining the photoamination of 1,1-diphenylpropene, a related compound, in the presence of p-dicyanobenzene (Yamashita et al., 1991).

Preparation of Carbonyltungsten(0) Complexes

  • Study Focus : Synthesizing complexes with 2-chloro-3,3-diphenyl-1-(2,4,6-tri-tert-butylphenyl)-1,3-diphosphapropene as a ligand for carbonyltungsten(0) (Ito & Yoshifuji, 2001).

Synthesis and Applications in Heterocyclic Chemistry

Laser Flash Photolysis Studies

  • Study Focus : Investigating one- versus two-photon reaction pathways in the photolysis of 1,3-dichloro-1,3-diphenylpropane (Miranda et al., 1997).

Stoichiometric Hydrogenation by Hydridocobalt Tetracarbonyl

  • Study Focus : Examining the relative rates of hydrogenation of various substituted phenyl alkenes (Roth & Wiseman, 1981).

properties

IUPAC Name

(3-chloro-1-phenylprop-1-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOVXZPDHLKNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CCCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512395
Record name 1,1'-(3-Chloroprop-1-ene-1,1-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1,1-diphenylpropene

CAS RN

24626-27-5
Record name 1,1'-(3-Chloroprop-1-ene-1,1-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 300-ml reaction flask was charged with 54.13 g (0.3 mol) of 1,1-diphenylethylene (9a), 108.26 g of acetic acid and 13.51 g (0.45 mol) of paraformaldehyde, and 13.67 g (0.375 mol) of hydrogen chloride was blown in with stirring at 30° C. for 3.5 hours. The reaction temperature was kept at 30° C. by cooling because of weak heat development. The blowing-in of hydrogen chloride was stopped, and the solution was stirred at the same temperature for 2 hours, followed by standing overnight. The reaction solution was poured into 200 ml of water, followed by extraction with 200 ml of toluene. The resulting product was washed with water, washed with 2% soda ash, washed with water, dried over magnesium sulfate, and concentrated to obtain 68.42 g of a crude chloride. It was distilled in a Claisen flask equipped with a vigreux to obtain 57.51 g.
Quantity
54.13 g
Type
reactant
Reaction Step One
Quantity
108.26 g
Type
reactant
Reaction Step One
Quantity
13.51 g
Type
reactant
Reaction Step One
Quantity
13.67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
XM Herault - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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